molecular formula C22H28N2O4S B2428162 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922132-48-7

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide

Cat. No. B2428162
M. Wt: 416.54
InChI Key: HJFRWUXFAGNENR-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Spectroscopic Studies

The molecular structure and properties of compounds related to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide have been extensively studied. For instance, the molecular structure, charge distributions, regions of electrophilic and nucleophilic reactivity, and frontier molecular orbitals of similar benzimidazole-tethered oxazepine heterocyclic hybrids have been analyzed using spectroscopic, X-ray diffraction, and DFT studies (Almansour et al., 2016). These compounds have been investigated for potential nonlinear optical (NLO) properties, suggesting their applicability in photonics and optoelectronics.

Crystal Structure and Photophysical Properties

The crystal structure and photophysical properties of similar oxazepine derivatives have been characterized, revealing insights into their structural conformations and emissions. For instance, studies have been conducted on the unique nonplanar oxazapolycyclic structures showing strong blue emission in dichloromethane, indicating potential applications in materials science and photophysical research (Petrovskii et al., 2017).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds with similar core structures to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide have been a focal point of research. Studies have demonstrated various synthetic approaches and analyzed the resulting products using X-ray crystallography, NMR, and mass spectroscopy, providing detailed insights into the molecular architecture and potential functional applications of these compounds (Azzouzi et al., 2005).

Novel Fused Systems and Chemical Reactivity

Research has also focused on developing novel fused polycyclic systems containing elements of the 1,4-benzodiazepine and other related structures. The synthesis of these systems and their subsequent dehydration reactions have been studied, leading to the formation of novel compounds with unique structural characteristics. The implications of these findings span across various domains, including pharmaceuticals and material science (Ukhin et al., 2011).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-12-24-19-13-18(10-11-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-16(2)7-9-17/h6-11,13,23H,5,12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFRWUXFAGNENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide

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